
(5-methyl-1,2-oxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate
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描述
(5-methyl-1,2-oxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate is a useful research compound. Its molecular formula is C13H11Cl2NO4 and its molecular weight is 316.13. The purity is usually 95%.
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生物活性
The compound (5-methyl-1,2-oxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other relevant activities based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H12Cl2N2O4
- Molecular Weight : 327.16 g/mol
This compound features a dichlorophenoxy group and an oxazole moiety, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have reported various biological activities associated with this compound. Below is a summary of key findings:
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of the compound. It has shown promising results against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.21 µM |
Escherichia coli | 0.21 µM |
Micrococcus luteus | Selective action |
Candida species | Antifungal activity |
The compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity
In vitro studies utilizing the MTT assay have evaluated the cytotoxic effects of the compound on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells. The results indicated that:
- The compound displayed low cytotoxicity at therapeutic concentrations.
- Selective toxicity was observed towards cancer cell lines compared to normal cells, suggesting potential for therapeutic applications in oncology .
The mechanism through which this compound exerts its biological effects is primarily attributed to its interaction with critical enzymes involved in bacterial DNA replication and repair:
- DNA Gyrase Inhibition : Molecular docking studies revealed that the compound binds effectively to DNA gyrase, forming multiple hydrogen bonds with key amino acids at the active site. This interaction is crucial for its antibacterial activity.
- Antifungal Mechanism : The antifungal properties are believed to arise from similar binding interactions with fungal DNA synthesis pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study conducted on clinical strains of bacteria demonstrated that the compound significantly inhibited growth compared to standard antibiotics like ciprofloxacin. The binding affinity and inhibitory constants were comparable, indicating it may serve as a viable alternative or adjunct in antimicrobial therapy .
- Cytotoxicity Profile : In another study focusing on cancer cell lines, the compound was shown to selectively induce apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index .
化学反应分析
Hydrolysis of the Ester Bond
The ester group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and alcohol derivatives.
Reduction Reactions
The ester group is reducible to primary alcohols using strong reducing agents.
Reaction Type | Reagents/Conditions | Products | Key Observations |
---|---|---|---|
Ester reduction | LiAlH₄, dry ether, reflux | (5-Methyl-1,2-oxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)ethanol | Complete reduction of the ester to a primary alcohol; oxazole ring remains intact. |
Nucleophilic Substitution at the Oxazole Ring
The oxazole ring participates in electrophilic and nucleophilic substitutions, particularly at the methyl-substituted positions.
Reaction with Hydrazine
Hydrazine induces ring-opening and subsequent pyrazole formation, a transformation observed in structurally analogous compounds.
Oxidation Reactions
The oxazole ring and methyl group are susceptible to oxidation under specific conditions.
Reaction Type | Reagents/Conditions | Products | Notes |
---|---|---|---|
Oxazole ring oxidation | MnO₂, dichloromethane | Oxazole oxide derivatives | Manganese dioxide selectively oxidizes the oxazole ring, though yields require optimization. |
Methyl group oxidation | KMnO₄, acidic conditions | Carboxylic acid-functionalized oxazole | Harsh conditions may degrade the dichlorophenoxy group; limited applicability. |
Transesterification
The ester group can exchange alkoxy groups under catalytic conditions.
Reaction Type | Reagents/Conditions | Products | Key Parameters |
---|---|---|---|
Acid-catalyzed | Methanol, H₂SO₄, reflux | Methyl 2-(2,4-dichlorophenoxy)acetate + (5-methyl-1,2-oxazol-3-yl)methanol | Equilibrium-driven reaction; excess methanol shifts product formation. |
Mechanistic and Synthetic Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while protic solvents favor hydrolysis .
-
Steric Hindrance : The 5-methyl group on the oxazole ring influences reaction kinetics by limiting access to the 3-position .
-
Thermal Stability : Decomposition occurs above 200°C, necessitating controlled temperatures during synthesis.
常见问题
Q. Basic: What are the key considerations for optimizing the synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters and purification protocols. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance etherification efficiency compared to methanol, as seen in analogous dichlorophenoxy acetate syntheses .
- Catalyst Use: Acid catalysts (e.g., H₂SO₄) improve esterification rates but may require neutralization post-reaction to avoid side products .
- Reaction Time/Temperature: Reflux conditions (e.g., 4 hours at 65–70°C) are standard, but incremental time adjustments can minimize degradation .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity.
Table 1: Comparative Synthesis Parameters
Parameter | (Analogous Compound) | (Fluorinated Analog) |
---|---|---|
Solvent | Methanol | DMF |
Catalyst | H₂SO₄ | Not specified |
Reaction Time | 4 hours | Step-dependent |
Purification Method | Recrystallization (ethanol) | Not described |
Q. Advanced: How can researchers resolve contradictions in reported biological activity data across different experimental models?
Methodological Answer:
Contradictions often arise from variability in assay conditions or model systems. A robust approach includes:
- Standardization: Adopt uniform protocols for cell lines (e.g., ATCC-validated), exposure times, and solvent controls to reduce variability .
- Dose-Response Curves: Generate full dose-response profiles (e.g., 0.1–100 µM) to identify threshold effects and compare EC₅₀ values across studies.
- Mechanistic Validation: Use knockout models or specific inhibitors (e.g., ROS scavengers) to confirm target engagement in conflicting results .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile data from heterogeneous studies .
Q. Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies oxazole and dichlorophenoxy moieties. Key signals: oxazole C-5 methyl (~δ 2.3 ppm) and ester carbonyl (~δ 170 ppm) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect molecular ions ([M+H]⁺ at ~342 m/z) and confirm purity (>95%) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (solvent: chloroform/hexane) and analyze diffraction patterns .
Q. Advanced: What experimental designs are suitable for assessing the environmental fate and transformation pathways of this compound in aquatic ecosystems?
Methodological Answer:
- Microcosm Studies: Simulate aquatic environments (pH 6–8, 25°C) with sediment/water compartments to track biodegradation and photolysis using LC-MS/MS .
- QSAR Modeling: Predict logP (hydrophobicity) and BCF (bioaccumulation) via software like EPI Suite to prioritize lab testing .
- Isotope Labeling: Use ¹⁴C-labeled compound to trace metabolite formation and mineralization rates in controlled systems .
Q. Advanced: How can theoretical frameworks (e.g., QSAR or DFT) be integrated into mechanistic studies of this compound's reactivity?
Methodological Answer:
- Quantum Mechanics (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for oxazole ring reactivity .
- Molecular Docking: Simulate binding interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to guide mutagenesis studies .
- Kinetic Modeling: Develop rate equations for hydrolysis (pH-dependent) using Arrhenius parameters derived from DFT-computed transition states .
Q. Basic: What are the critical steps for ensuring reproducibility in biological assays involving this compound?
Methodological Answer:
- Compound Stability: Pre-test solubility in DMSO/PBS and store aliquots at -20°C to prevent hydrolysis .
- Positive/Negative Controls: Include known agonists/inhibitors (e.g., 2,4-D for phenoxy analogs) to validate assay sensitivity .
- Blinded Replicates: Perform triplicate measurements with independent researchers to reduce bias .
Q. Advanced: How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to correlate in vitro IC₅₀ with achievable in vivo doses .
- Metabolite Screening: Identify active/toxic metabolites using hepatocyte incubation and HR-MS to explain efficacy gaps .
- Tissue-Specific Models: Use 3D organoids or ex vivo tissue slices to bridge cell line and whole-organism responses .
属性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4/c1-8-4-10(16-20-8)6-19-13(17)7-18-12-3-2-9(14)5-11(12)15/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMMOGGJEQWQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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